molecular formula C9H7ClN2 B139885 3-Chloroquinolin-8-amine CAS No. 139399-66-9

3-Chloroquinolin-8-amine

Cat. No.: B139885
CAS No.: 139399-66-9
M. Wt: 178.62 g/mol
InChI Key: JADNCHDIIRDJRU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various biomolecules, including enzymes and proteins

Cellular Effects

It is known that the compound can influence cell function

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time

Dosage Effects in Animal Models

The effects of 3-Chloroquinolin-8-amine vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently lacking.

Metabolic Pathways

It is believed that the compound interacts with various enzymes or cofactors . Detailed studies on the effects on metabolic flux or metabolite levels are currently lacking.

Transport and Distribution

It is believed that the compound interacts with various transporters or binding proteins . Detailed studies on the effects on its localization or accumulation are currently lacking.

Preparation Methods

The synthesis of 3-Chloroquinolin-8-amine typically involves a two-step process . The first step is the condensation of 3,4-dichloroaniline with nitromethane in the presence of a base to produce 3-(3,4-dichlorophenyl)-1,2,4-triazolone. This intermediate is then cyclized by treatment with an acid to produce 4-chloroquinoline. In the second step, 4-chloroquinoline is treated with hydrochloric acid to yield 3-(3,4-dichlorophenyl)quinoline .

Chemical Reactions Analysis

3-Chloroquinolin-8-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are typically quinoline derivatives and substituted amines .

Scientific Research Applications

3-Chloroquinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in inflammatory and tumor processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate inflammation and cell proliferation .

Comparison with Similar Compounds

3-Chloroquinolin-8-amine can be compared with other quinoline derivatives such as:

    2-Chloroquinoline: Similar in structure but differs in the position of the chlorine atom.

    4-Chloroquinoline: Another isomer with the chlorine atom at a different position.

    8-Aminoquinoline: Lacks the chlorine atom but has an amino group at the same position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADNCHDIIRDJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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